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A comprehensive review of clinical trial data reveals that elinzanetant, a first-in-class dual

neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, effectively reduces the frequency and

severity of vasomotor symptoms (VMS) associated with menopause in a variety of patient

populations. This guide provides a detailed comparison of elinzanetant's performance against

other non-hormonal treatments, supported by experimental data from pivotal clinical trials.

Elinzanetant has shown consistent efficacy in postmenopausal women with moderate to

severe VMS, as well as in women experiencing VMS as a result of endocrine therapy for breast

cancer.[1][2] Clinical trial data from the OASIS program (OASIS 1, 2, 3, and 4) have

demonstrated statistically significant reductions in VMS frequency and severity compared to

placebo.[3] Furthermore, elinzanetant has been shown to improve sleep quality and

menopause-related quality of life.

Comparative Efficacy of Non-Hormonal VMS
Treatments
The following tables summarize the efficacy of elinzanetant in comparison to other notable

non-hormonal treatments for VMS.

Table 1: Efficacy of Elinzanetant in Different Patient
Populations (OASIS Clinical Trial Program)
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Patient
Population

Study Treatment Arm

Change in
Daily VMS
Frequency
from Baseline

Change in
Daily VMS
Severity from
Baseline

Postmenopausal

women with

moderate to

severe VMS

OASIS 1
Elinzanetant 120

mg

Week 4: -3.3;

Week 12: -3.2 (p

< 0.001 vs.

placebo)

Week 4: -0.3;

Week 12: -0.4 (p

< 0.001 vs.

placebo)

Postmenopausal

women with

moderate to

severe VMS

OASIS 2
Elinzanetant 120

mg

Week 4: -3.0;

Week 12: -3.2 (p

< 0.001 vs.

placebo)

Week 4: -0.2;

Week 12: -0.3 (p

< 0.001 vs.

placebo)

Postmenopausal

women with VMS

(no minimum

frequency)

OASIS 3
Elinzanetant 120

mg

Week 12:

Statistically

significant

reduction vs.

placebo

Statistically

significant

reduction vs.

placebo

Women with

endocrine

therapy-induced

VMS (HR+

breast cancer)

OASIS 4
Elinzanetant 120

mg

Week 1: -4.0 (vs.

-1.8 for placebo)

Statistically

significant

reduction vs.

placebo

Table 2: Comparative Efficacy of Other Non-Hormonal
VMS Treatments
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Treatment Mechanism of Action Key Efficacy Findings

Fezolinatant
Neurokinin-3 (NK-3) receptor

antagonist

Significantly reduces VMS

frequency and severity at 4

and 12 weeks.

Paroxetine (SSRI)
Selective Serotonin Reuptake

Inhibitor

Reduces hot flash frequency

by 33%-67% compared to

14%-38% with placebo.

Venlafaxine (SNRI)
Serotonin-Norepinephrine

Reuptake Inhibitor

~50% reduction in VMS

frequency after 8 weeks,

comparable to low-dose

estradiol.

Bazedoxifene/Conjugated

Estrogens
Estrogen agonist/antagonist

Shown to relieve menopause-

associated VMS and vaginal

atrophy.

Experimental Protocols
Elinzanetant: OASIS Clinical Trial Program
The OASIS program consists of four Phase 3, multicenter, randomized, double-blind, placebo-

controlled studies.

OASIS 1 (NCT05042362) and OASIS 2 (NCT05099159):

Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.

Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a

14-week active treatment period.

Primary Endpoints: Mean change from baseline in the frequency and severity of moderate

to severe VMS at weeks 4 and 12.

Secondary Endpoints: Improvements in sleep disturbances and menopause-related

quality of life.
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OASIS 3 (NCT05030584):

Participants: Postmenopausal women aged 40 to 65 years with VMS, with no minimum

frequency threshold for inclusion.

Intervention: Oral elinzanetant 120 mg once daily or placebo for 52 weeks.

Primary Endpoint: Mean change from baseline in the frequency of moderate to severe

VMS at week 12.

Secondary Endpoints: Long-term safety and efficacy, including effects on sleep and quality

of life.

OASIS 4 (NCT05587296):

Participants: Women aged 18 to 70 years receiving endocrine therapy for hormone

receptor-positive breast cancer and experiencing VMS.

Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a

40-week active treatment period.

Primary Endpoints: Mean change from baseline in the frequency and severity of moderate

to severe VMS at weeks 4 and 12.

Fezolinatant: SKYLIGHT 1 (NCT04003155) and
SKYLIGHT 2 (NCT04003142) Trials

Participants: Women aged 40-65 years with an average of seven or more moderate-to-

severe hot flashes per day.

Intervention: Randomized to receive once-daily placebo, fezolinatant 30 mg, or fezolinatant

45 mg for 12 weeks, followed by a 40-week active treatment extension.

Primary Endpoints: Mean change from baseline in VMS frequency and severity at weeks 4

and 12.

SSRI/SNRI: Venlafaxine Trial (MsFLASH-03)
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Participants: Perimenopausal and postmenopausal women with ≥2 bothersome VMS per

day.

Intervention: Randomized to receive low-dose oral 17-beta-estradiol 0.5 mg/day, venlafaxine

XR 75 mg/day, or placebo for 8 weeks.

Primary Endpoint: Mean daily frequency of VMS after 8 weeks of treatment.

Signaling Pathways and Mechanism of Action
Vasomotor symptoms are understood to originate from the hypothalamus, specifically involving

the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. During menopause, declining

estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting

thermoregulation.

Elinzanetant is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3)

receptors. By blocking these receptors, elinzanetant modulates the activity of KNDy neurons,

thereby helping to restore normal thermoregulation and reduce the frequency and severity of

VMS. The dual antagonism may also contribute to improvements in sleep, as NK-1 receptors

are implicated in sleep regulation.
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Signaling pathway of vasomotor symptoms and elinzanetant's mechanism of action.

Screening & Enrollment
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Generalized experimental workflow for VMS clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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